2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid” is a chemical compound with the molecular weight of 317.3 . Its IUPAC name is (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
Based on the available information, the compound has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The synthesis process involved several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The InChI code for the compound is 1S/C15H15N3O5/c19-12-5-4-11(14(22)17-12)18-7-9-8(15(18)23)2-1-3-10(9)16-6-13(20)21/h1-3,11,16H,4-7H2,(H,20,21)(H,17,19,22) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been involved in chemical reactions such as substitution, click reaction, and addition reaction during the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Novel Rhodanine Derivatives Synthesis
A study by Hanefeld et al. (1996) involved the synthesis of new rhodanine derivatives, including 3-(2,6-dioxopiperidin-1-yl) rhodanine, through the reaction of aminorhodanine with cyclic anhydrides (Hanefeld, Schlitzer, Debski, & Euler, 1996).
Immunosuppressive Activity
Barbieri et al. (2017) synthesized and evaluated hybrid mycophenolic acid derivatives, containing thalidomide/phthalimide subunits like 2,6-dioxopiperidin-1-yl, for immunosuppressive properties. These compounds exhibited enhanced anti-inflammatory abilities and reduced pro-inflammatory cytokines levels (Barbieri, Ercolin, Louat, Polesi, Chin, Zeppone, & Santos, 2017).
Efficient Synthesis Using OSU-6
Nammalwar et al. (2015) described an efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and amines using OSU-6 as a catalyst. This method allowed the generation of substituted 3-oxoisoindoline-1-carbonitriles and carboxamides (Nammalwar, Muddala, Murie, & Bunce, 2015).
Spirocyclic 2,6-Dioxopiperazine Derivatives
González-Vera et al. (2005) synthesized chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles using a base-mediated cyclization process (González-Vera, García-López, & Herranz, 2005).
Photodegradable Carbonate Units for UV Lithography
Huh et al. (2009) developed a photo-patternable cross-linked epoxy system containing photodegradable carbonate units like bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate. This system could be utilized in deep UV lithography applications (Huh, Ok, Cha, Yoon, Lee, & Lee, 2009).
Antimicrobial Activity of Derivatives
Bedair et al. (2006) synthesized 4-aminophenylacetic acid derivatives, including (dioxoisoindolin-2-yl)phenylacetic acid, and evaluated their antimicrobial activities, finding some compounds with promising results (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).
Anti-Inflammatory Agents Synthesis and Evaluation
Nikalje et al. (2015) synthesized a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives and evaluated them as anti-inflammatory agents. These compounds showed promising activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
Wirkmechanismus
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic Acid is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various biological processes, including limb outgrowth and the formation of the neural tube during embryonic development .
Mode of Action
The compound interacts with its target, Cereblon, by binding to it . This binding can modulate the activity of Cereblon, leading to changes in the downstream processes that Cereblon is involved in . .
Biochemical Pathways
The biochemical pathways affected by this compound are those in which Cereblon plays a part. Given Cereblon’s role in embryonic development, it is likely that the compound affects pathways related to cell growth and differentiation . The downstream effects of these changes could potentially include alterations in the development and function of various tissues and organs.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes that Cereblon is involved in . These effects could potentially include changes in cell growth and differentiation, as well as alterations in the development and function of various tissues and organs.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause less serious health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that similar compounds have been used in the development of protein degradation drugs . This suggests potential future applications in the field of medicinal chemistry, particularly in the development of new treatments for diseases like cancer .
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-11-4-3-10(12(18)15-11)16-6-8-5-7(14(20)21)1-2-9(8)13(16)19/h1-2,5,10H,3-4,6H2,(H,20,21)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBNTSFSFRJPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2171780-01-9 |
Source
|
Record name | 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.